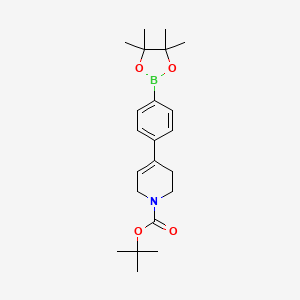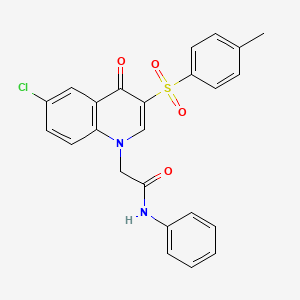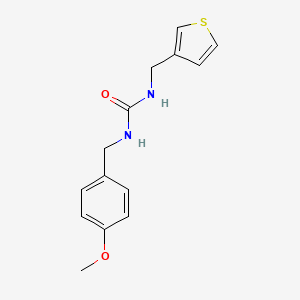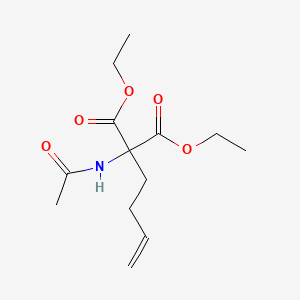
(4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester” is a chemical compound with the linear formula C6H4OCOOC(CH3)3C2BO2(CH3)4 . It has a molecular weight of 320.19 . This compound is a solid and has a melting point of 107-111 °C .
Synthesis Analysis
The synthesis of boronic esters like “this compound” is often achieved through Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic ester group (Bpin). The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic esters like “this compound” are often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 320.19 . It has a melting point of 107-111 °C .
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis of Tert-Butyl Esters The molecule is a boronic acid pinacol ester, a compound commonly used in organic synthesis. For instance, Xinjian Li et al. (2014) presented a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters. Utilizing a palladium acetate and triphenylphosphine catalyst system, yields of up to 94% were achieved, showcasing the molecule's utility in creating various boronic ester derivatives (Li et al., 2014).
Activation for Nucleophilic Addition and Electrophilic Trapping Alkenylboronic ester activation showcases the reactivity of boronic acid derivatives in organic synthesis. Fernández & González (2022) explored the carbolithiation of vinylboronic acid pinacol esters to generate α-phenylboryl carbanions, demonstrating the molecule's versatility in reactions with carbonyl groups through a boron-Wittig sequence (Fernández & González, 2022).
Enhanced Exciplex Formation and Fluorescence The molecule's interaction with other chemical species is also noteworthy. Huang et al. (2010) discovered that the formation of an exciplex between a pyridinium boronic acid and a phenyl group, connected via a propylene linker, could be monitored through fluorescence. This indicates its potential applications in the development of fluorescent probes or materials (Huang et al., 2010).
Role in Diels-Alder Reactions The boronic acid pinacol ester plays a significant role in the Diels-Alder reaction, a cornerstone of synthetic organic chemistry. Kamabuchi et al. (1993) detailed a two-step procedure for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid, which proved to be an extremely reactive diene for producing functionalized cyclic 1-alkenylboronates in high yields (Kamabuchi et al., 1993).
Analytical Challenges and Solutions Pinacolboronate esters, including the molecule , pose unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, complicating purity assessment. Zhong et al. (2012) addressed these challenges and presented unconventional analytical approaches for stabilizing and analyzing these reactive esters, indicating their significance in complex molecule synthesis (Zhong et al., 2012).
Wirkmechanismus
The mechanism of action of boronic esters in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organic halide or pseudohalide, becoming oxidized in the process . In transmetalation, the organic group is transferred from boron to palladium .
Zukünftige Richtungen
The use of boronic esters in Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions continues to be a vibrant area of research . Future directions may include the development of new boronic ester reagents, the exploration of new reaction conditions, and the application of these reactions in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-12H,13-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKJFBLYWAWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)



![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)
![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)



![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)

![N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2640554.png)